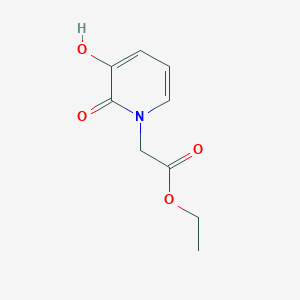

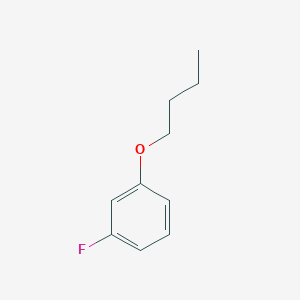

ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate

Overview

Description

This compound is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . Structurally, it belongs to the class of pyranone compounds, most of which have a caramel-like aroma .

Synthesis Analysis

The synthesis of this compound involves refluxing a solution of glucose and piperidine in ethanol under an argon atmosphere . Acetic acid is added and the mixture is further heated . The concentrated reaction solution is diluted with water and extracted with ethyl acetate to obtain γ-pyranone . The crude product is purified by column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound .Molecular Structure Analysis

The molecular formula of this compound is C6H8O4 .Physical And Chemical Properties Analysis

The melting point of this compound is 75 - 78°C, and its predicted boiling point is 281.1±40.0 °C . It has a predicted density of 1.482±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . It appears as a solid and its color ranges from pale yellow to pale beige .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Heterocyclic Compounds : Ethyl 2-hydroxy-1-(2-thioxopyridin-1(2H)-yl)indolizin-3-carboxylate, a related compound, was synthesized during a study exploring the formation of indolizine derivatives. This research demonstrated the unexpected formation of indolizine and highlights the synthetic versatility of these compounds (Babaev, Smirnov, & Rybakov, 2005).

Crystal Structure Analysis : A study focused on the synthesis and crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate revealed insights into its molecular structure, stability, and interactions. The research emphasized the importance of hydrogen bond interactions in stabilizing the crystal structure of such compounds (Kumara et al., 2019).

Biomedical Research

- Memory Facilitation Studies : Several studies have investigated the effects of compounds related to ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate on memory enhancement in mice. These studies synthesized various derivatives and evaluated their potential in improving memory ability, showcasing the relevance of these compounds in neurological research (Li Ming-zhu, 2010; Li Ming-zhu, 2011; Li Ming-zhu, 2012; Li Ming-zhu, 2007).

Chemical Synthesis and Versatility

- Chemoselective Synthesis : Research has demonstrated the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines using ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. This highlights the compound's versatility and potential in synthesizing a variety of chemical products (Pretto et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(3-hydroxy-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-2-14-8(12)6-10-5-3-4-7(11)9(10)13/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSKVHCYVBXLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-methyl-2H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B3361993.png)

![Pyrrolidine, 1-[[(dimethoxymethyl)imino]methyl]-](/img/structure/B3362007.png)

![2-Methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3362039.png)

![1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-](/img/structure/B3362076.png)